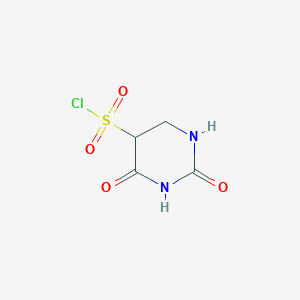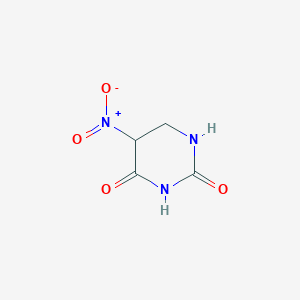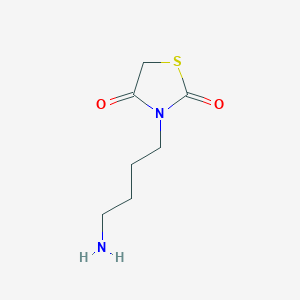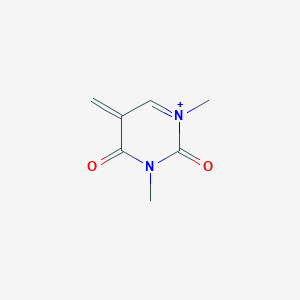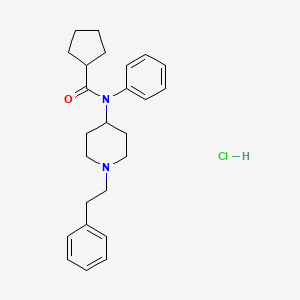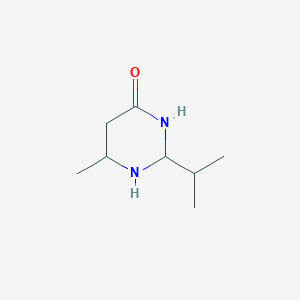
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one is a heterocyclic organic compound It is characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-2-amine with a suitable carbonyl compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides; reactions are often conducted in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-propan-2-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific enzyme and the context of its use.
Comparison with Similar Compounds
2,4-Dimethyl-6-(propan-2-yl)-1,3,5-dithiazinane: Another heterocyclic compound with a similar structure but containing sulfur atoms.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: A compound with a pyrimidine ring and similar substituents.
Uniqueness: 6-Methyl-2-propan-2-yl-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of both methyl and isopropyl groups
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H16N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h5-6,8-9H,4H2,1-3H3,(H,10,11) |
InChI Key |
JRSGKSHWIWTMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



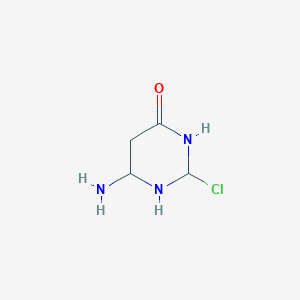
![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)
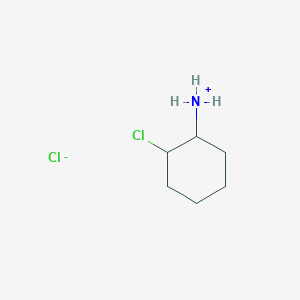
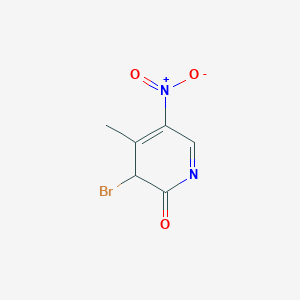
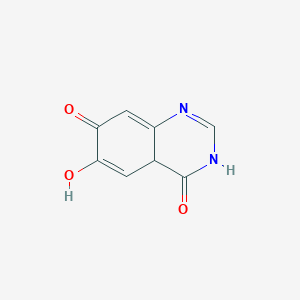
![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
